![molecular formula C10H12ClNO2 B1465892 Propan-2-yl 4-amino-2-chlorobenzoate CAS No. 59265-81-5](/img/structure/B1465892.png)
Propan-2-yl 4-amino-2-chlorobenzoate
Overview
Description
Propan-2-yl 4-amino-2-chlorobenzoate is a research chemical . It has a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 4-amino-2-chlorobenzoate consists of a propan-2-yl group (isopropyl group), a 4-amino-2-chlorobenzoate group, and an amine group . The structure can be represented by the SMILES notation: CC©OC(=O)C1=C(C=C(C=C1)N)Cl .Scientific Research Applications
C10H12ClNO2 C_{10}H_{12}ClNO_2 C10H12ClNO2
and a molecular weight of 213.66 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Pharmaceutical Testing
Propan-2-yl 4-amino-2-chlorobenzoate is utilized in pharmaceutical testing as a high-quality reference standard . Its properties enable it to serve as a benchmark in the analysis of pharmaceutical compounds, ensuring the accuracy and reliability of test results.
Organic Synthesis
In organic synthesis, this compound is valuable due to its reactive functional groups. It can act as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and chemicals.
Analytical Chemistry
As a research chemical, Propan-2-yl 4-amino-2-chlorobenzoate plays a role in analytical chemistry where it may be used as a calibration standard or a reagent in chromatography and spectrometry techniques .
Material Science
The compound’s unique structure and properties make it a candidate for material science research. It could be involved in the creation of novel materials with specific desired properties .
Biochemistry
In biochemistry, Propan-2-yl 4-amino-2-chlorobenzoate can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. It may also be used to synthesize biomolecules or as a part of assay development .
Industrial Applications
While primarily used for research, this compound could potentially have industrial applications. Its chemical properties might make it suitable for use in the production of certain types of polymers, coatings, or other chemical products .
Each of these applications leverages the chemical’s unique properties for innovative and critical research that pushes the boundaries of science and technology. It’s important to note that the use of Propan-2-yl 4-amino-2-chlorobenzoate is for research purposes only and not for human or veterinary use .
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 4-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTCLLDDCNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-amino-2-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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